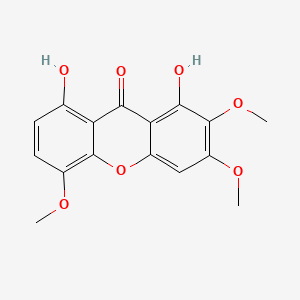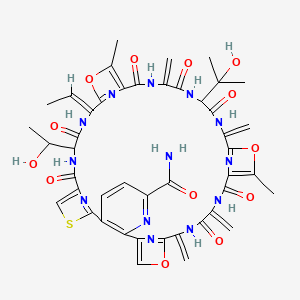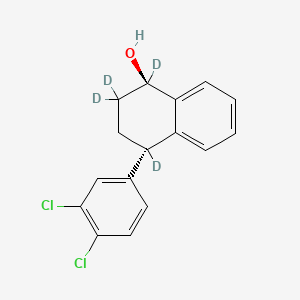
グアニジノ酢酸-13C2
説明
Guanidinoacetic-13C2 Acid (GAA-13C2) is a naturally occurring amino acid found in the body and is involved in numerous biochemical processes . It is a derivative of arginine and acts as a substrate for enzymes . GAA-13C2 is an important marker for renal failure, in kidney transplantation, and for the renal metabolic activity .
Synthesis Analysis
Guanidinoacetic acid was first prepared in 1861 by Adolph Strecker by reaction of cyanamide with glycine in aqueous solution . Glycine can also be converted to glycocyamine with S-methylisothiourea or with O-alkylisoureas as a guanylation agent . A high level of intracellular GAA was associated with PDAC liver metastasis. GAA could promote the migration, EMT, and liver metastasis of pancreatic cancer cells in vitro and in vivo .
Molecular Structure Analysis
The molecular formula of Guanidinoacetic-13C2 Acid is C13C2H7N3O2 . Its average mass is 119.092 Da and its monoisotopic mass is 119.060539 Da .
Chemical Reactions Analysis
Guanidinoacetic acid is the direct precursor of creatine and its phosphorylated derivative phosphocreatine in the body . It is a safe nutritional supplement that can be used to promote muscle growth and development .
Physical And Chemical Properties Analysis
Guanidinoacetic-13C2 Acid has a density of 1.6±0.1 g/cm3 . Its molar refractivity is 25.0±0.5 cm3 . The polarizability is 9.9±0.5 10-24 cm3 and the surface tension is 74.8±7.0 dyne/cm . The molar volume is 73.3±7.0 cm3 .
科学的研究の応用
エネルギー代謝
グアニジノ酢酸(GAA)は、アミノ酸誘導体であり、エネルギー代謝において重要な役割を果たすクレアチンの前駆体です . クレアチンはリン酸化されて、骨格筋、心臓、網膜、精子などの高エネルギー要求組織のエネルギーバッファーとして機能します .
動物栄養
GAAは、家禽と養豚産業において、エネルギー利用と成長性能を向上させる潜在的な飼料添加物として試験されてきました . これは、体内のクレアチン濃度、成長パラメータ、飼料変換率、動物の性能を向上させることが証明されています .
メチオニンとの組み合わせ
GAAは、成長の成果を改善するためにメチオニンと組み合わされてきました。また、鳥類においてアルギニン節約剤としても機能する可能性があります .
筋肉の発達
グアニジノ酢酸は、筋肉の成長と発達を促進するために使用できる安全な栄養補助食品です . これは、動物の成長性能を向上させ、筋肉の発達を促進し、動物の健康を改善することが示されています .
神経疾患
GAAは、多発性硬化症(MS)などの神経疾患における生物エネルギーを強化する役割について研究されてきました. これは、高エネルギーリン酸代謝に影響を与える実験的な栄養素と考えられています.
インスリン分泌
以前の研究では、外因性GAAがげっ歯類のインスリン分泌を刺激し、GAAが血漿インスリンの即時増加を引き起こすことが示唆されています .
Safety and Hazards
作用機序
Target of Action
Guanidinoacetic acid (GAA) is the biochemical precursor of creatine . It serves as a creatine mimetic and is a possible substrate for the creatine kinase (CK) enzyme system . It plays a crucial role in the energy metabolism of muscle and nerve tissue . GAA can also activate T1R2 and T1R3 subsets of taste receptors .
Mode of Action
GAA’s interaction with its targets leads to several changes. It enhances the production of phosphocreatine , a molecule involved in the transfer of high-energy phosphate groups in cells . Gaa utilization by ck seems to be a second-rate as compared to creatine, and compartment-dependent . It also stimulates hormonal release and neuromodulation , and alters the metabolic utilization of arginine .
Biochemical Pathways
GAA is synthesized from non-essential amino acids glycine and L-arginine , with this reaction catalyzed by the enzyme L-arginine–glycine amidinotransferase (AGAT) . After being transported to the liver, GAA is methylated to yield creatine. This reaction is catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT) and requires transfer of a methyl group from S-adenosylmethionine (SAM) to GAA, to form creatine and S-adenosylhomocysteine (SAH) .
Pharmacokinetics
GAA is suggested to be readily absorbed from the gastrointestinal tract and rapidly metabolized to creatine. A single-dose oral GAA exhibits dose-dependent pharmacokinetics in healthy men and women .
Result of Action
GAA supplementation has been shown to improve cellular bioenergetics by stimulating creatine biosynthesis . It has beneficial effects on muscle creatine, energy compounds, and antioxidant status, leading to improvements in broiler body weight gain, feed conversion ratio, and breast meat yield . It also promotes muscle development and improves the health of animals .
Action Environment
The action, efficacy, and stability of GAA can be influenced by various environmental factors. Genetic selection, fast-growth rates, and environmental stressors have been identified to be the main factors related to this myopathy .
生化学分析
Biochemical Properties
Guanidinoacetic-13C2 Acid plays a crucial role in biochemical reactions as a precursor to creatine. It is synthesized from glycine and arginine by the enzyme arginine:glycine amidinotransferase (AGAT). Once formed, guanidinoacetic-13C2 acid is methylated by guanidinoacetate N-methyltransferase (GAMT) to produce creatine. This process involves the transfer of a methyl group from S-adenosylmethionine (SAM) to guanidinoacetic-13C2 acid, resulting in the formation of creatine and S-adenosylhomocysteine (SAH) . The interactions of guanidinoacetic-13C2 acid with these enzymes are essential for the synthesis of creatine, which is a critical molecule for energy storage and transfer in muscle and brain tissues.
Cellular Effects
Guanidinoacetic-13C2 Acid influences various cellular processes, particularly those related to energy metabolism. As a precursor to creatine, it plays a role in maintaining cellular energy homeostasis. Creatine and its phosphorylated form, phosphocreatine, act as energy buffers in cells with high energy demands, such as muscle and nerve cells . Guanidinoacetic-13C2 acid supplementation has been shown to enhance cellular bioenergetics, improve muscle performance, and support cellular functions by increasing the availability of creatine . Additionally, guanidinoacetic-13C2 acid may influence cell signaling pathways and gene expression related to energy metabolism and muscle development .
Molecular Mechanism
The molecular mechanism of guanidinoacetic-13C2 acid involves its conversion to creatine through enzymatic reactions. The initial step is catalyzed by arginine:glycine amidinotransferase (AGAT), which transfers an amidino group from arginine to glycine, forming guanidinoacetic-13C2 acid . This compound is then methylated by guanidinoacetate N-methyltransferase (GAMT) to produce creatine . The resulting creatine can be phosphorylated to form phosphocreatine, which serves as a rapid source of energy by donating a phosphate group to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP) during periods of high energy demand . This process is crucial for maintaining ATP levels in tissues with high energy turnover, such as muscles and the brain.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of guanidinoacetic-13C2 acid can vary over time. Studies have shown that guanidinoacetic-13C2 acid is relatively stable and can be effectively utilized in biochemical assays . Its stability and effectiveness may decrease over extended periods, leading to potential degradation and reduced efficacy . Long-term studies have indicated that guanidinoacetic-13C2 acid supplementation can have sustained effects on cellular energy metabolism and muscle performance, although the exact duration of these effects may depend on various factors, including dosage and experimental conditions .
Dosage Effects in Animal Models
The effects of guanidinoacetic-13C2 acid in animal models are dose-dependent. Studies have demonstrated that higher doses of guanidinoacetic-13C2 acid can enhance muscle creatine levels, improve growth performance, and support overall health in animals . Excessive doses may lead to adverse effects, such as toxicity and metabolic imbalances . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential risks. Threshold effects have been observed, indicating that there is a specific dosage range within which guanidinoacetic-13C2 acid is most effective .
Metabolic Pathways
Guanidinoacetic-13C2 Acid is involved in the creatine synthesis pathway. It is synthesized from glycine and arginine by the enzyme arginine:glycine amidinotransferase (AGAT) and subsequently methylated by guanidinoacetate N-methyltransferase (GAMT) to produce creatine . This pathway is crucial for maintaining energy homeostasis in cells with high energy demands. Additionally, guanidinoacetic-13C2 acid may interact with other metabolic pathways, influencing the levels of various metabolites and affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of guanidinoacetic-13C2 acid within cells and tissues are facilitated by specific transporters and binding proteins. Once synthesized, guanidinoacetic-13C2 acid is transported to the liver, where it is methylated to creatine . Creatine is then distributed to various tissues, including muscles and the brain, where it plays a critical role in energy metabolism . The efficient transport and distribution of guanidinoacetic-13C2 acid and its metabolites are essential for maintaining cellular energy balance and supporting physiological functions .
Subcellular Localization
Guanidinoacetic-13C2 Acid and its metabolites are localized in specific subcellular compartments to exert their effects. Creatine, derived from guanidinoacetic-13C2 acid, is primarily localized in the cytosol and mitochondria, where it participates in energy transfer and storage . The subcellular localization of guanidinoacetic-13C2 acid and creatine is regulated by targeting signals and post-translational modifications that direct these molecules to specific compartments . This localization is crucial for their function in maintaining cellular energy homeostasis and supporting high-energy-demand processes.
特性
IUPAC Name |
2-(diaminomethylideneamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMFZUMJYQTVII-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661994 | |
| Record name | N-(Diaminomethylidene)(~13~C_2_)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
634616-40-3 | |
| Record name | N-(Diaminomethylidene)(~13~C_2_)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



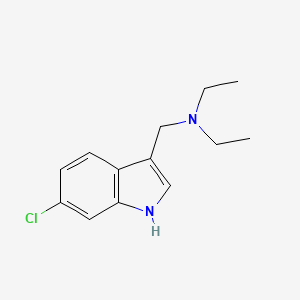

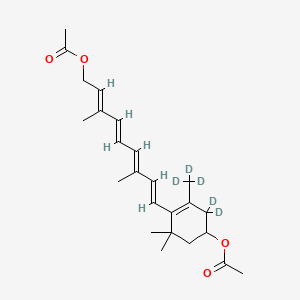
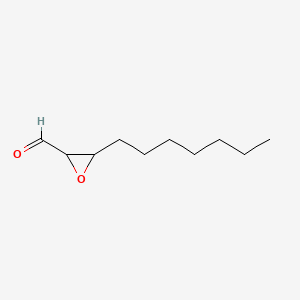
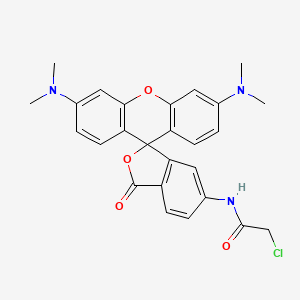
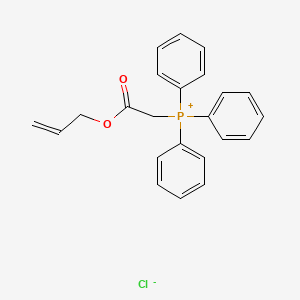
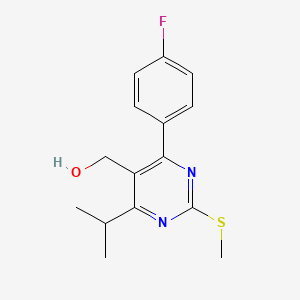
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B563216.png)


